2-[3-(Trifluoromethyl)phenoxy]acetohydrazide
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRVYODCHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396001 | |
| Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307557-56-8 | |
| Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
- The trifluoromethyl-substituted phenol (3-(trifluoromethyl)phenol) is reacted with haloacetic acid derivatives (e.g., chloroacetic acid or ethyl chloroacetate) under basic conditions to form 3-(trifluoromethyl)phenoxyacetic acid or its ester.
- Typical bases used include potassium hydroxide or sodium hydroxide.
- The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone to enhance nucleophilicity and solubility.
Reaction Conditions
- Temperature range: 50–120 °C
- Reaction time: 4–20 hours
- Molar excess of base: at least 30% to ensure complete deprotonation and substitution
- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by facilitating the transfer of ionic species into organic phase.
Conversion to this compound
Hydrazinolysis of Ester or Acid Chloride
- The ester or acid derivative is treated with hydrazine hydrate or hydrazine monohydrate to convert the ester group into the hydrazide.
- This reaction is typically performed under reflux conditions in ethanol or other suitable solvents.
- The hydrazinolysis proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, displacing the ester group and forming the hydrazide.
Reaction Parameters
- Temperature: reflux (approximately 70–80 °C in ethanol)
- Reaction time: 4–12 hours depending on substrate and conditions
- Molar ratio: hydrazine is used in slight excess to drive the reaction to completion
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-(Trifluoromethyl)phenol + ethyl chloroacetate + KOH (30% mol excess) in DMSO, 100 °C, 10 h | Formation of ethyl 2-[3-(trifluoromethyl)phenoxy]acetate via nucleophilic substitution | High yield (>85%), no need for anhydrous conditions |
| 2 | Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate + hydrazine hydrate in ethanol, reflux, 6 h | Hydrazinolysis to this compound | Yield typically 80–90%, product isolated by crystallization |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purification: Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods.
- Characterization: Confirmed by spectroscopic methods such as FT-IR (characteristic hydrazide NH and C=O stretches), ^1H NMR, and elemental analysis.
Research Findings and Optimization Notes
- Use of dimethyl sulfoxide (DMSO) as solvent enhances nucleophilicity and reaction rate in the substitution step.
- Alkaline metal hydroxides (KOH or NaOH) containing up to 10–12% water can be used without detrimental effects, simplifying industrial scale-up.
- Phase transfer catalysts like tetrabutylammonium bromide improve reaction efficiency in some cases.
- Reaction temperature and time are critical parameters; higher temperatures (around 100 °C) and longer times (up to 20 h) ensure complete conversion.
- Hydrazinolysis is generally straightforward but requires control of temperature and hydrazine excess to avoid side reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Base (for substitution) | KOH or NaOH, 30% mol excess | Solid pellets or aqueous solutions acceptable |
| Solvent (substitution) | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent preferred |
| Temperature (substitution) | 80–110 °C | Optimal for reaction rate and yield |
| Time (substitution) | 4–20 hours | Depends on scale and reagents |
| Hydrazine source | Hydrazine hydrate | Used in slight molar excess |
| Solvent (hydrazinolysis) | Ethanol or similar | Reflux conditions |
| Temperature (hydrazinolysis) | Reflux (~70–80 °C) | Ensures complete conversion |
| Time (hydrazinolysis) | 4–12 hours | Monitored by TLC |
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxyacetohydrazides.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide lies in pharmaceutical development . Its unique chemical structure positions it as a potential lead compound in drug discovery, particularly for targeting specific biochemical pathways. Preliminary studies indicate that it may act as an inhibitor or activator in various biological processes, although detailed mechanisms of action remain to be elucidated.
Biological Activities
Research on similar compounds suggests that this compound may exhibit notable biological activities, including:
- Antimicrobial Activity : Hydrazide derivatives, including those similar to this compound, have demonstrated significant antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : The compound's structural characteristics may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models .
- Anticonvulsant Properties : Related compounds with similar structural motifs have shown anticonvulsant activity, suggesting potential applications in neurological disorders .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s core structure—a phenoxyacetohydrazide—is shared with several analogs, but differences in substituents significantly influence physicochemical and biological properties. Key analogs include:
2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetohydrazide (): Features a quinazolinone-thioether moiety instead of trifluoromethylphenoxy.
N′-[(E)-4-(Trifluoromethyl)benzylidene]acetohydrazides ():
- Contain a hydrazone linkage (C=N-NH) and trifluoromethylphenyl groups.
- These derivatives exhibit improved antimicrobial activity due to the electron-withdrawing -CF₃ group and conjugated hydrazone system .
2-(Substituted phenoxy)acetohydrazides (): Substituents like chloro, methoxy, or nitro groups alter electronic and steric profiles. For example, 2-(2,5-dichlorophenoxy)acetohydrazide () shows higher polarity and reduced lipophilicity compared to the trifluoromethyl analog .
OL-1 (): A dihydrodibenzooxepin-containing acetohydrazide designed as a PARP1 inhibitor. The extended aromatic system and dimethylaminopropylidene substituent confer potent enzyme inhibition (IC₅₀ = 0.079 µM) .
Physicochemical Properties
Biological Activity
Introduction
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is a synthetic compound characterized by its trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N3O2. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C10H8F3N3O2 |
| Trifluoromethyl Group | Enhances lipophilicity |
| Functional Groups | Phenoxy, hydrazide |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound's reactivity and biological interactions. While specific pathways remain under investigation, preliminary studies suggest that it may inhibit certain enzyme activities or modulate receptor functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. These compounds may serve as potential inhibitors or activators in biochemical reactions, leading to applications in treating infections.
Anticancer Potential
Studies have highlighted the potential anticancer activity of related compounds. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis suggests that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity against tumors .
Neuropharmacological Effects
In vivo studies have assessed the anticonvulsant activity of compounds structurally related to this compound. These studies utilized models such as maximal electroshock (MES) and pentylenetetrazole tests, revealing promising results in terms of neurotoxicity and efficacy .
Case Studies and Research Findings
- Anticonvulsant Activity :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide | Similar phenoxyacetohydrazide structure | Different position of trifluoromethyl group |
| 2-[4-(Trifluoromethyl)phenoxy]acetohydrazide | Trifluoromethyl group at para position | Potentially different biological activity |
| 2-[3-(Chloro)phenoxy]acetohydrazide | Chlorine instead of trifluoromethyl | May exhibit different reactivity and solubility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide, and how can reaction yields be optimized?
- Methodology : A common approach involves condensing substituted phenoxy acetic acid derivatives with hydrazine. For example, reacting 2-[3-(trifluoromethyl)phenoxy]acetic acid with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–18 hours. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of acid to hydrazine), using acetic acid as a catalyst, and recrystallizing the product from methanol or ethanol . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) is advised.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR : NMR should show the hydrazide NH protons as a broad singlet (~δ 9.5–10.5 ppm) and the trifluoromethyl group as a singlet (~δ 3.8–4.2 ppm). NMR will confirm the carbonyl (C=O) at ~165–170 ppm .
- Mass Spectrometry (MS) : ESI-MS should display the molecular ion peak [M+H] corresponding to the molecular formula CHFNO.
- IR : Look for N–H stretches (~3200–3350 cm) and C=O stretches (~1650–1680 cm) .
Q. How does the trifluoromethyl group influence the compound’s solubility and stability under varying pH conditions?
- Methodology : The electron-withdrawing trifluoromethyl group reduces solubility in polar solvents (e.g., water) but enhances stability against hydrolysis. Conduct solubility tests in DMSO, ethanol, and phosphate buffers (pH 4–9) at 25°C. Stability assays (HPLC monitoring over 24–72 hours) under acidic (pH 2) and basic (pH 10) conditions can quantify degradation rates .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on the electrophilicity of the carbonyl carbon and the electron-withdrawing effect of the trifluoromethyl group. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate computational models .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for hydrazide derivatives?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine the crystal packing. For this compound, analyze intermolecular N–H⋯O and C–H⋯O interactions. Compare with analogous structures (e.g., 2-(4-methylphenoxy)acetohydrazide) where N–H⋯N bonds stabilize layered networks . Discrepancies may arise from solvent effects or substituent electronic profiles.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
- Methodology :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to cisplatin. Include solvent-only and untreated cell controls .
- Data Interpretation : Correlate activity with logP values (lipophilicity) and electronic descriptors (Hammett σ) of substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
